Tert-butyl 16-hydroxyhexadecanoate
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Overview
Description
Tert-butyl 16-hydroxyhexadecanoate is an organic compound with the molecular formula C20H40O3. It is a derivative of hexadecanoic acid, commonly known as palmitic acid, with a tert-butyl ester group and a hydroxyl group at the 16th carbon position. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 16-hydroxyhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of 16-hydroxyhexadecanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure the desired product’s consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 16-hydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 16-ketohexadecanoic acid or 16-carboxyhexadecanoic acid.
Reduction: Formation of 16-hydroxyhexadecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tert-butyl 16-hydroxyhexadecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the formulation of cosmetics, lubricants, and other industrial products due to its stability and functional properties.
Mechanism of Action
The mechanism of action of tert-butyl 16-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 16-hydroxyhexadecanoic acid, which can interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with similar structural features but lacks the tert-butyl ester group.
16-Hydroxyhexadecanoic acid: Similar to tert-butyl 16-hydroxyhexadecanoate but without the ester group.
Tert-butyl palmitate: An ester of palmitic acid with a tert-butyl group but lacks the hydroxyl group at the 16th position.
Uniqueness
This compound is unique due to the presence of both the tert-butyl ester group and the hydroxyl group at the 16th position. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C20H40O3 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
tert-butyl 16-hydroxyhexadecanoate |
InChI |
InChI=1S/C20H40O3/c1-20(2,3)23-19(22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21/h21H,4-18H2,1-3H3 |
InChI Key |
SXTZCXQELMXUKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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